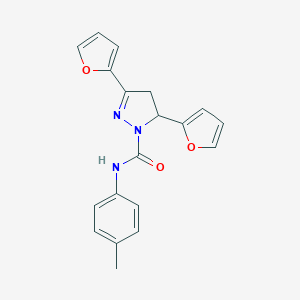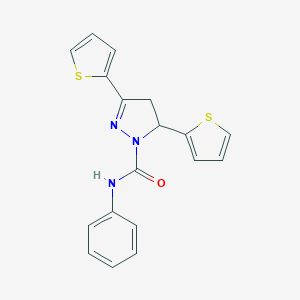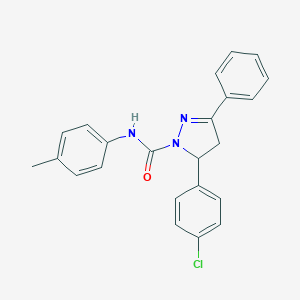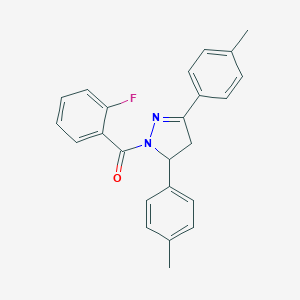![molecular formula C16H14FN5O2 B292254 (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292254.png)
(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazoloquinazoline derivatives, which have been reported to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is not fully understood. However, it has been reported to inhibit various enzymes and signaling pathways that are involved in cancer cell growth, viral replication, and inflammation. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and gene expression, respectively. It has also been reported to inhibit the activity of the viral protease, which is required for viral replication. Additionally, the compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the proliferation of cancer cells, leading to the suppression of tumor growth. In addition, the compound has been reported to inhibit viral replication, leading to the suppression of viral load. The compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its biological activities have been well characterized. However, the compound has some limitations. It has been reported to exhibit low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, the compound has been reported to exhibit low stability under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for the research on (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. One possible direction is to investigate the compound's potential applications in combination therapy for cancer treatment. Another direction is to explore the compound's potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research can be conducted to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, efforts can be made to improve the compound's solubility and stability, which can enhance its potential applications in lab experiments and clinical settings.
In conclusion, (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is a chemical compound that has shown promise in drug discovery and development. The compound has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and to identify its molecular targets. Efforts can also be made to improve the compound's solubility and stability, which can enhance its potential applications in lab experiments and clinical settings.
Méthodes De Synthèse
The synthesis of (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione involves the reaction of 2-fluorobenzaldehyde hydrazone with 5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound. The synthesis method has been optimized to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been extensively studied for its potential applications in drug discovery and development. The compound has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to possess antiviral activity against viruses such as HIV and HCV. Additionally, the compound has been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C16H14FN5O2 |
|---|---|
Poids moléculaire |
327.31 g/mol |
Nom IUPAC |
(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione |
InChI |
InChI=1S/C16H14FN5O2/c17-10-6-2-4-8-12(10)19-20-13-14-18-11-7-3-1-5-9(11)16(24)22(14)21-15(13)23/h2,4,6,8,19H,1,3,5,7H2,(H,21,23)/b20-13- |
Clé InChI |
HEALUFKDFJFXTG-MOSHPQCFSA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=CC=C4F)/C(=O)N3 |
SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4F)C(=O)N3 |
SMILES canonique |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4F)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)


![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292189.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292194.png)
![2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292195.png)